

# Autocamtide-2 molecular weight and chemical formula.

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### **Autocamtide-2: A Technical Guide for Researchers**

Introduction: **Autocamtide-2** is a well-established and highly selective peptide substrate for calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3][4] Its sequence is derived from the autophosphorylation site (Threonine-286) of the CaMKII alpha subunit.[3] This property makes it an invaluable tool for the in vitro and in situ study of CaMKII activity, a crucial serine/threonine kinase involved in a myriad of cellular processes, most notably synaptic plasticity, learning, and memory.[1][3] This document provides a comprehensive overview of **Autocamtide-2**'s chemical properties, its role in the CaMKII signaling pathway, and detailed experimental protocols for its use.

# **Core Data Summary**

The following table summarizes the key quantitative and qualitative data for **Autocamtide-2**.



| Parameter             | Value  | Source(s)    |
|-----------------------|--|--------------|
| Molecular Weight      | 1527.77 g/mol  | [2][5]       |
| Molecular Formula     | C65H118N22O20  | [2][3][6][7] |
| Amino Acid Sequence   | H-Lys-Lys-Ala-Leu-Arg-Arg-<br>Gln-Glu-Thr-Val-Asp-Ala-Leu-<br>OH | [3][6]       |
| One-Letter Sequence   | KKALRRQETVDAL  | [2][6]       |
| Purity                | >95% (Typically analyzed by HPLC)                                | [2][3]       |
| Solubility            | Soluble in water   | [2][3]       |
| Storage Conditions    | Store lyophilized solid at -20°C, protected from light.          | [3][6]       |
| Kinetic Constant (Km) | ~2 μM for CaMKII   | [3]          |

# **CaMKII Signaling Pathway**

CaMKII is a central mediator of calcium (Ca<sup>2+</sup>) signaling. Upon an increase in intracellular Ca<sup>2+</sup> concentration, Ca<sup>2+</sup> binds to calmodulin (CaM). The Ca<sup>2+</sup>/CaM complex then binds to and activates CaMKII. A key event following activation is the autophosphorylation of the kinase at Threonine 286 (in the alpha isoform). This autophosphorylation event has two major consequences: it significantly increases the kinase's affinity for Ca<sup>2+</sup>/CaM and, more importantly, it converts the enzyme into a state of Ca<sup>2+</sup>-independent, or autonomous, activity. **Autocamtide-2** serves as an exogenous substrate that mimics this endogenous phosphorylation site, allowing for direct measurement of the kinase's catalytic activity.





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CaMKII activation and the role of **Autocamtide-2** as a substrate.

# Experimental Protocols In Vitro CaMKII Activity Assay (Non-Radioactive HPLC-MS Method)

This protocol describes a method to quantify CaMKII activity by measuring the phosphorylation of **Autocamtide-2** using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[8] This approach avoids the use of radioactive materials.[8]

#### I. Materials:

- Purified, active CaMKII enzyme
- Autocamtide-2 peptide substrate
- Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 1 mM DTT
- ATP Solution: 10 mM stock in ultrapure water
- Calcium/Calmodulin Solution: Prepare a solution containing CaCl<sub>2</sub> and Calmodulin in assay buffer.
- Stop Solution: 10% Formic Acid in ultrapure water
- HPLC-MS system equipped for peptide analysis



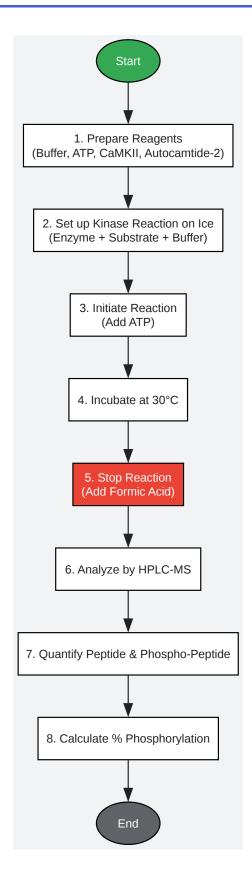
#### II. Methodology:

- Reagent Preparation:
  - Prepare fresh Kinase Assay Buffer and chill on ice.
  - Thaw **Autocamtide-2**, CaMKII enzyme, ATP, and Ca<sup>2+</sup>/CaM solutions on ice.
  - Dilute Autocamtide-2 and ATP to desired working concentrations in the assay buffer. A final Autocamtide-2 concentration of 5-10 μM and ATP concentration of 100-200 μM is common.
- Kinase Reaction Setup:
  - In a microcentrifuge tube on ice, prepare the master mix. For each reaction, combine:
    - Kinase Assay Buffer
    - Ca<sup>2+</sup>/Calmodulin Solution
    - Autocamtide-2 substrate
    - CaMKII enzyme
  - Note: If testing inhibitors (e.g., KN-93), pre-incubate the enzyme and inhibitor for 10-15 minutes on ice before adding the other components.
- · Reaction Initiation and Incubation:
  - Initiate the phosphorylation reaction by adding the ATP solution to the master mix.
  - Immediately vortex gently and transfer the tubes to a 30°C water bath or heat block.
  - Incubate for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.
- Reaction Termination:



- Stop the reaction by adding an equal volume of cold 10% Formic Acid (Stop Solution).
   This acidifies the sample, which denatures the enzyme and stabilizes the phosphorylated and non-phosphorylated peptides.[8]
- Vortex and centrifuge briefly to pellet any precipitate.
- Analysis by HPLC-MS:
  - Transfer the supernatant to an HPLC vial.
  - Inject the sample into the HPLC-MS system.
  - Develop a chromatographic method (e.g., using a C18 column) to separate Autocamtide 2 from its phosphorylated form, phospho-Autocamtide-2.
  - Use the mass spectrometer to detect and quantify the distinct masses of both peptide forms.
- Data Analysis:
  - Integrate the peak areas for both Autocamtide-2 and phospho-Autocamtide-2.
  - Calculate the percentage of substrate phosphorylation using the formula: %
     Phosphorylation = [Peak Area (Phospho-Autocamtide-2)] / ([Peak Area (Autocamtide-2)]
     + [Peak Area (Phospho-Autocamtide-2)]) \* 100
  - This value is directly proportional to the CaMKII activity in the sample.





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Workflow for an in vitro CaMKII activity assay using Autocamtide-2.



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